6-(2-Phenyl-phenoxy)hexane-1-ol
描述
6-(2-Phenyl-phenoxy)hexane-1-ol is a substituted hexanol derivative featuring a phenoxy group at the sixth carbon and a hydroxyl group at the first carbon. The compound’s structure suggests it may exhibit characteristics influenced by both the hydrophobic aromatic ring and the hydrophilic alcohol group, making it relevant in organic synthesis, fragrance industries, or as an intermediate in pharmaceutical development .
属性
分子式 |
C18H22O2 |
|---|---|
分子量 |
270.4 g/mol |
IUPAC 名称 |
6-(2-phenylphenoxy)hexan-1-ol |
InChI |
InChI=1S/C18H22O2/c19-14-8-1-2-9-15-20-18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13,19H,1-2,8-9,14-15H2 |
InChI 键 |
XTYDODOHJOEBAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCCCCO |
产品来源 |
United States |
相似化合物的比较
Structural and Chemical Properties
6-Phenyl-1-hexanol (CAS 2430-16-2)
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.28 g/mol
- Structure : A straight-chain alcohol with a phenyl group at the sixth carbon.
- Key Features :
- Safety : Requires careful handling to avoid inhalation or ingestion risks .
6-Phenyl-5-hexen-2-yn-1-ol (CAS 96851-44-4)
- Molecular Formula : C₁₂H₁₂O
- Molecular Weight : 172.23 g/mol
- Structure : Contains a triple bond (C≡C) at position 2 and a double bond (C=C) at position 3.
- Key Features: Unsaturated bonds increase reactivity, making it suitable for click chemistry or polymer synthesis. Lower molecular weight compared to 6-phenyl-1-hexanol may enhance volatility .
Hexan-1-ol (CAS 111-27-3)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.18 g/mol
- Structure : A simple six-carbon primary alcohol.
- Key Features: Found in natural aromas (e.g., olives, wines) and synthesized via lipoxygenase pathways. Acts as a precursor for esters like hexyl acetate, which contribute to fruity or floral notes .
- Safety : Classified as flammable (H226) and moderately toxic (H302, H312) .
3-Sulfonyl Hexane-1-ol Acetate (3-SHA)
- Molecular Formula: Not explicitly provided, but likely C₈H₁₆O₄S.
- Key Features: Sulfonyl and acetate groups enhance stability and aroma potency. Produced by non-enological yeasts (e.g., P. kluyveri) and contributes to specific wine or fruit aromas .
Functional Group and Reactivity Comparison
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